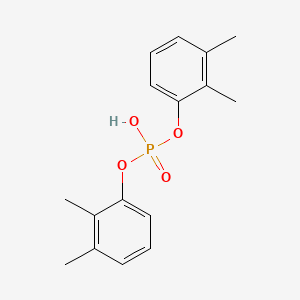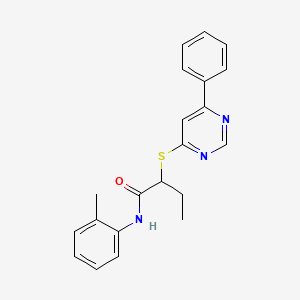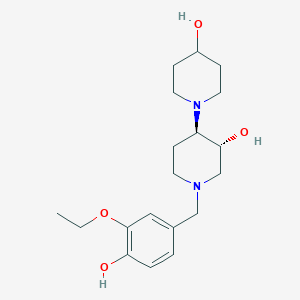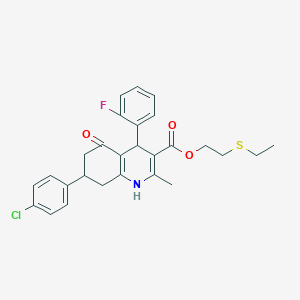
bis(2,3-dimethylphenyl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dimethylphenyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is characterized by the presence of two 2,3-dimethylphenyl groups attached to a phosphate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 2,3-dimethylphenol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenyl phosphates.
Hydrolysis: 2,3-dimethylphenol and phosphoric acid.
科学的研究の応用
Bis(2,3-dimethylphenyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biochemical assays.
作用機序
The mechanism of action of bis(2,3-dimethylphenyl) hydrogen phosphate involves its interaction with various molecular targets, primarily through its phosphate group. This group can form strong bonds with metal ions and other electrophiles, making it useful in catalysis and coordination chemistry. The compound can also act as a ligand, forming complexes with transition metals and influencing their reactivity and stability.
類似化合物との比較
- Bis(2,4-dimethylphenyl) hydrogen phosphate
- Bis(2,6-dimethylphenyl) hydrogen phosphate
- Bis(3,5-dimethylphenyl) hydrogen phosphate
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl rings varies among these compounds, leading to differences in steric hindrance and electronic effects.
- Reactivity: The reactivity of these compounds can differ based on the position of the methyl groups, affecting their participation in chemical reactions.
- Applications: While all these compounds have potential applications in similar fields, their specific uses may vary depending on their reactivity and stability.
Bis(2,3-dimethylphenyl) hydrogen phosphate is unique due to the specific positioning of the methyl groups, which can influence its chemical behavior and interactions in various applications .
特性
IUPAC Name |
bis(2,3-dimethylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZLIDQEUWXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B4905838.png)
![1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4905839.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4905847.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B4905863.png)
![(5E)-1-(2-fluorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4905866.png)
![5-(2-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4905868.png)
![3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B4905881.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-chlorophenyl)ethyl]-2-piperidinone](/img/structure/B4905889.png)

![N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4905908.png)



